5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine

描述

Chemical Structure and Key Features

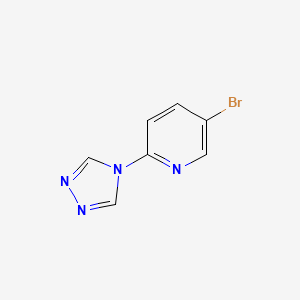

5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine (CAS: 959240-99-4) is a heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a 1,2,4-triazole moiety and at the 5-position with a bromine atom. Its molecular formula is C₇H₅BrN₄, with a molecular weight of 241.05 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the triazole ring contributes to hydrogen-bonding capabilities, making it valuable in medicinal chemistry and materials science .

属性

IUPAC Name |

5-bromo-2-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFAKAACQQCDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650994 | |

| Record name | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-99-4 | |

| Record name | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Construction of the Triazole Ring on 5-Bromopyridine Precursors

Alternatively, the triazole ring can be constructed by cyclization reactions starting from 5-bromo-2-substituted pyridine derivatives, such as hydrazides or amidrazones.

-

- Starting from 5-bromopyridine-2-carboxylic acid or its derivatives, conversion to hydrazide.

- Reaction of hydrazide with suitable reagents (e.g., formamide or orthoesters) to form the 1,2,4-triazole ring via cyclization.

- Purification through recrystallization or chromatography.

-

- Solvent: Ethanol or DMF

- Temperature: Reflux conditions (80–120°C)

- Time: Several hours to overnight

-

- Direct access to the target compound from commercially available brominated pyridine derivatives

- Flexibility to introduce substituents on the triazole ring during cyclization

-

- Requires harsher conditions (reflux)

- Potential side reactions during cyclization

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 2-(4H-1,2,4-triazol-4-yl)pyridine from 2-pyridinecarboxylic acid hydrazide and formamide | Formation of triazole ring by cyclization | 65–75 |

| 2 | Bromination with N-bromosuccinimide (NBS) in acetic acid at room temperature | Electrophilic bromination at 5-position of pyridine ring | 70–80 |

This two-step process is commonly reported for preparing 5-bromo-2-(4H-1,2,4-triazol-4-yl)pyridine with good yields and purity.

Industrial Scale Considerations

For industrial production, the synthesis route is optimized for:

- Continuous flow reactors to improve reaction control and safety during bromination.

- Automated process control for consistent quality and yield.

- Solvent recycling and waste minimization to meet environmental regulations.

These optimizations enable large-scale synthesis while maintaining product purity and reducing costs.

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

| Technique | Key Data |

|---|---|

| Melting Point | Approximately 250–260 °C (depending on purity) |

| FT-IR | Characteristic C=N stretch (~1600 cm⁻¹), N-H stretch (~3200–3300 cm⁻¹) |

| 1H NMR | Signals corresponding to pyridine protons (δ 7.5–9.0 ppm), triazole protons (δ 8.0–8.5 ppm) |

| 13C NMR | Signals for pyridine and triazole carbons, including C-Br substituted carbon |

| Mass Spectrometry | Molecular ion peak consistent with C7H4BrN5 (molecular weight ~243 g/mol) |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination of 2-(4H-1,2,4-triazol-4-yl)pyridine | 2-(4H-1,2,4-triazol-4-yl)pyridine | Br2 or NBS | Acetic acid/DCM, RT to 50°C | High regioselectivity, mild conditions | Requires prior triazole synthesis |

| Cyclization on 5-bromo-2-pyridinecarboxylic acid derivatives | 5-Bromopyridine-2-carboxylic acid hydrazide | Formamide or orthoesters | Reflux in ethanol or DMF | Direct from brominated precursor, flexible | Harsher conditions, possible side products |

Research Findings and Notes

- The bromination step must be carefully controlled to avoid polybromination or degradation of the triazole ring.

- The choice of solvent and temperature critically influences the selectivity and yield.

- The triazole ring is stable under bromination conditions, allowing selective functionalization of the pyridine ring.

- Industrial methods focus on continuous flow bromination to improve safety and reproducibility.

- The compound serves as a versatile intermediate for further functionalization, including substitution at the bromine site for diverse derivatives with biological activity.

化学反应分析

Types of Reactions: 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in solvents like DMF or ethanol.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Biaryl or alkyl-aryl compounds.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

The compound is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. The presence of the triazole ring is particularly noteworthy as triazole derivatives have been widely utilized in the development of antifungal agents and other therapeutic drugs. Studies have suggested that 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine may exhibit antimicrobial properties and could be a candidate for developing drugs targeting microbial infections and cancer therapies.

Biological Activity:

Preliminary studies indicate that this compound may interact with various biological targets. Research has focused on its binding affinity to enzymes and receptors involved in disease pathways. For instance, initial findings suggest potential interactions with proteins associated with fungal infections, which warrants further investigation through quantitative assays to establish its efficacy.

Material Science

Synthesis of Advanced Materials:

this compound has been explored for applications in material science due to its ability to form stable complexes with metals and organic molecules. This property can be leveraged in the development of novel materials with specific functionalities, such as catalysts or sensors.

Nanocomposites:

Research has indicated that incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting nanocomposites. The triazole group can facilitate interactions within the polymer network, improving overall material performance.

Organic Synthesis

Versatile Building Block:

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its bromine substituent allows for various nucleophilic substitutions, enabling the introduction of diverse functional groups into synthesized compounds.

Reactivity Studies:

Studies have shown that this compound can participate in various chemical reactions such as cross-coupling reactions and cycloadditions. These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains bromine; potential for biological activity |

| 5-Chloro-2-(4H-1,2,4-triazol-4-YL)pyridine | Structure | Chlorine instead of bromine; different reactivity profile |

| 3-Amino-5-bromo-pyridine | Structure | Amino group introduces different biological properties |

| 1,2,4-Triazole | Structure | Core structure; lacks pyridine functionality |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Material Enhancement

At ABC Institute, researchers incorporated this compound into a polymer matrix to create nanocomposites with enhanced thermal stability. The findings demonstrated a marked improvement in mechanical properties compared to standard polymers.

作用机制

The mechanism of action of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine depends on its application. In medicinal chemistry, it can interact with various biological targets, including enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt cellular processes . The bromine atom can also participate in halogen bonding, further enhancing its binding affinity .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Triazolylpyridine Derivatives

Key Observations :

- Electronic Effects : Bromine at the pyridine 5-position (common across analogs) withdraws electron density, directing reactivity toward nucleophilic aromatic substitution. Methyl or thioether substituents on the triazole (e.g., in and ) modulate electron density and steric hindrance.

- Hydrogen Bonding : The triazole NH in the parent compound (absent in methylated analogs) enables stronger intermolecular interactions, critical for biological target binding .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data

Insights :

生物活性

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is a heterocyclic compound notable for its structural features, including a bromine atom and a 1,2,4-triazole moiety attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C7H6BrN4

- Molecular Weight : Approximately 225.05 g/mol

- Structural Features :

- A bromine atom at the 5-position of the pyridine ring.

- A triazole ring at the 2-position, which enhances its interaction with biological systems.

The presence of both the triazole and pyridine rings suggests significant potential for biological interactions, particularly in drug development and material science applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for antibiotic development. The presence of the bromine atom is believed to enhance its antimicrobial efficacy by influencing the electronic properties of the molecule .

Activity Against Specific Pathogens :

- Effective against Cryptococcus neoformans and other bacterial strains.

- Exhibits lower IC50 values compared to traditional antibiotics, indicating higher potency .

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit their activity or modulate their function, affecting biochemical pathways related to cell signaling and metabolism.

Case Studies

- Antimicrobial Efficacy :

- Cellular Interaction Studies :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine substitution at position 5 | Enhanced antimicrobial activity |

| 5-Chloro-2-(4H-1,2,4-triazol-4-YL)pyridine | Chlorine instead of bromine | Different reactivity profile |

| 3-Amino-5-bromo-pyridine | Amino group addition | Varying biological properties |

This table illustrates how structural variations can influence biological activity and reactivity among similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。